molecular formula C31H28ClN3O2 B11053468 N-(3-chlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide

N-(3-chlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide

Cat. No. B11053468
M. Wt: 510.0 g/mol
InChI Key: TYRMTAIFGRQRNL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple aromatic rings and a diazacyclopenta[cd]azulene core, which may contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Diazacyclopenta[cd]azulene Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the formation of the core structure.

    Substitution Reactions: Introduction of the 3-chlorophenyl, 4-methoxyphenyl, and 4-methylphenyl groups through substitution reactions. These reactions may require the use of halogenated precursors and strong bases or acids to achieve the desired substitutions.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Batch or Continuous Flow Processes: Depending on the scale, batch processes might be used for smaller quantities, while continuous flow processes could be employed for large-scale production.

    Catalysts and Reagents: Use of efficient catalysts and reagents to minimize reaction times and improve selectivity.

    Purification Techniques: Advanced purification methods such as chromatography or crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogenated compounds and strong bases or acids for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in key biological pathways.

    Receptors: Binding to cellular receptors, potentially modulating signal transduction pathways.

    DNA/RNA: Interaction with genetic material, influencing gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide: Similar structure but lacks the 4-methylphenyl group.

    N-(3-chlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

properties

Molecular Formula

C31H28ClN3O2

Molecular Weight

510.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-6-(4-methoxyphenyl)-2-(4-methylphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide

InChI

InChI=1S/C31H28ClN3O2/c1-20-9-11-21(12-10-20)27-19-35-29(30(36)33-24-7-5-6-23(32)18-24)28(22-13-15-25(37-2)16-14-22)26-8-3-4-17-34(27)31(26)35/h5-7,9-16,18-19H,3-4,8,17H2,1-2H3,(H,33,36)

InChI Key

TYRMTAIFGRQRNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)OC)C(=O)NC6=CC(=CC=C6)Cl

Origin of Product

United States

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